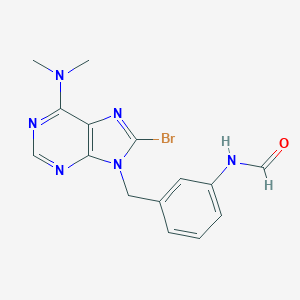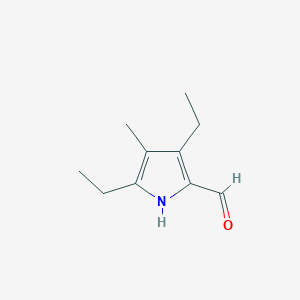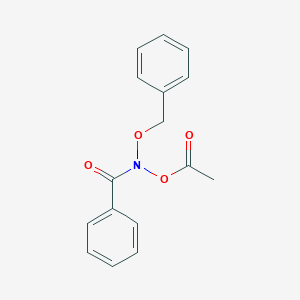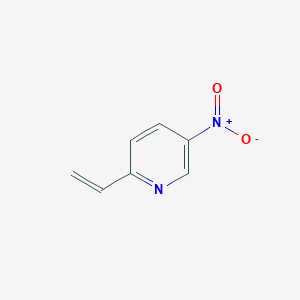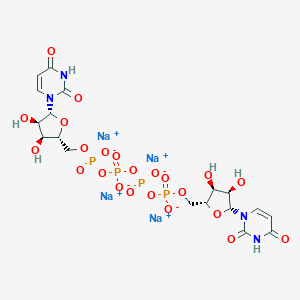
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide, also known as OXA-23, is a β-lactamase enzyme that is commonly found in Acinetobacter baumannii. This enzyme is responsible for the resistance of Acinetobacter baumannii to β-lactam antibiotics, which are commonly used to treat bacterial infections.
作用机制
The mechanism of action of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the hydrolysis of β-lactam antibiotics, which are commonly used to treat bacterial infections. This enzyme breaks down the β-lactam ring of these antibiotics, rendering them ineffective against Acinetobacter baumannii.
生化和生理效应
The biochemical and physiological effects of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide are primarily related to its role in antibiotic resistance. This enzyme allows Acinetobacter baumannii to survive in the presence of β-lactam antibiotics, which can lead to the development of antibiotic-resistant infections.
实验室实验的优点和局限性
One advantage of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it provides insight into the mechanisms of antibiotic resistance. This knowledge can be used to develop new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens.
A limitation of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it is difficult to study the enzyme in its natural environment. Acinetobacter baumannii is a complex organism that is difficult to culture in the lab, which can make it challenging to study the enzyme in a realistic setting.
未来方向
There are several future directions for research on N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide. One area of focus is the development of new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens. Another area of focus is the development of new methods for studying the enzyme in its natural environment, which could provide valuable insights into the mechanisms of antibiotic resistance. Additionally, research could be conducted to identify other enzymes and mechanisms that contribute to antibiotic resistance in Acinetobacter baumannii and other pathogens.
合成方法
The synthesis of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with pyrrolidine-1-carboximidamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS).
科学研究应用
N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide has been widely studied in scientific research due to its role in antibiotic resistance. This enzyme is commonly found in Acinetobacter baumannii, which is a pathogen that is responsible for a variety of infections, including pneumonia, bloodstream infections, and urinary tract infections.
属性
CAS 编号 |
114212-83-8 |
|---|---|
产品名称 |
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
分子式 |
C8H13N5O |
分子量 |
195.22 g/mol |
IUPAC 名称 |
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C8H13N5O/c1-6-10-8(14-12-6)11-7(9)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12) |
InChI 键 |
PIINYFHNSMVTLG-UHFFFAOYSA-N |
手性 SMILES |
CC1=NOC(=N1)/N=C(/N)\N2CCCC2 |
SMILES |
CC1=NOC(=N1)N=C(N)N2CCCC2 |
规范 SMILES |
CC1=NOC(=N1)N=C(N)N2CCCC2 |
同义词 |
N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



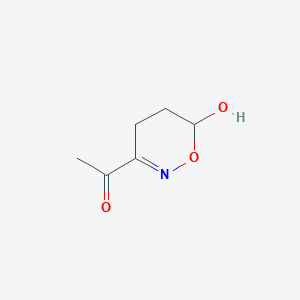
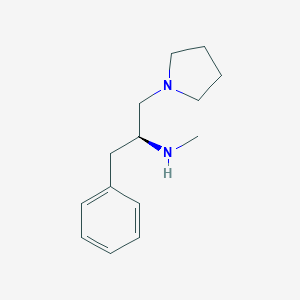

![Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester](/img/structure/B38742.png)



